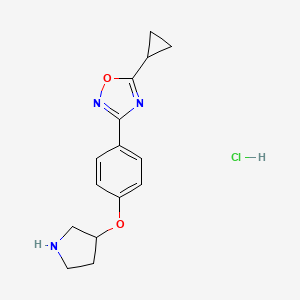

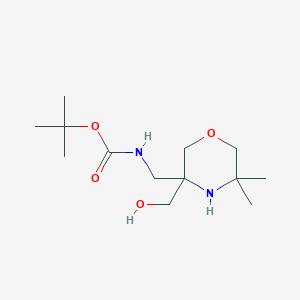

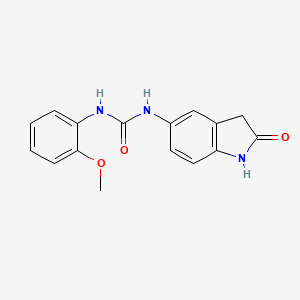

![molecular formula C7H5N3O2 B2720820 Triazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 87838-56-0](/img/structure/B2720820.png)

Triazolo[1,5-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound . It’s a part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Wissenschaftliche Forschungsanwendungen

Cascade Transformations and Precursors of Diazo Compounds

Triazolo[1,5-a]pyridine-3-carboxylic acid serves as a precursor for tautomeric 2-(diazomethyl)pyridines. This methodology provides a convenient tool for synthesizing various nitrogen-containing heterocycles. Both noncatalytic transformations and cascade reactions involving metal carbenes have been explored .

Leishmanicidal Activity

Novel Triazolo[1,5-a]pyridinium salts derived from triazolopyridines have been synthesized and tested for in vitro leishmanicidal activity. These compounds exhibit promising effects against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani parasites .

Fluorescent Chemosensors for Metal Ions

Certain tridentate ligands based on the triazolopyridine-pyridine nucleus possess fluorescent properties. These ligands have been investigated as chemosensors for metal ions, with notable responses observed for ZnTPT+2 .

Synthesis of 1,2,3-Triazolo[1,5-a]pyrazines

Non-fused derivatives of 1,2,3-triazolo[1,5-a]pyrazines are synthesized through intramolecular cyclization of pyrazinyl hydrazones, formation from cyano and amide groups, or reaction with iodopropiolamides. These compounds find applications in various synthetic processes .

Ring–Chain Tautomerism

Triazolo[1,5-a]pyridines exhibit ring–chain tautomerism. Their active use as precursors of diazo compounds has been recently explored, making them valuable in synthetic chemistry .

Metal-Catalyzed Reactions

Rhodium (II) and rhodium (III) catalysts, copper catalysts, palladium catalysts, and other metal catalysts have been employed in reactions involving Triazolo[1,5-a]pyridine-3-carboxylic acid. These reactions lead to diverse products and functionalized derivatives .

Zukünftige Richtungen

Triazole compounds, including Triazolo[1,5-a]pyridine-3-carboxylic acid, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an ongoing need to develop new compounds with excellent antibacterial activity due to the increasing number of multidrug-resistant microbial pathogens .

Wirkmechanismus

Target of Action

Triazolo[1,5-a]pyridine-3-carboxylic acid is a type of triazolopyridine, which is known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

It is known that triazolopyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that Triazolo[1,5-a]pyridine-3-carboxylic acid may interact with its targets through a similar mechanism.

Biochemical Pathways

Triazolo[1,5-a]pyridine-3-carboxylic acid, as a type of triazolopyridine, is involved in the synthesis of various types of nitrogen-containing heterocycles

Result of Action

Triazolopyridines are known to exhibit a wide range of biological activities, suggesting that triazolo[1,5-a]pyridine-3-carboxylic acid may have similar effects .

Eigenschaften

IUPAC Name |

triazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLJZTXTQSMURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=NN2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid | |

CAS RN |

87838-56-0 |

Source

|

| Record name | [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

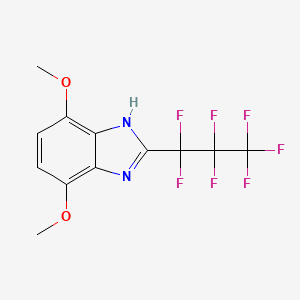

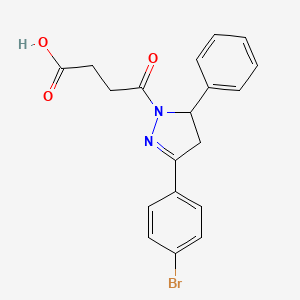

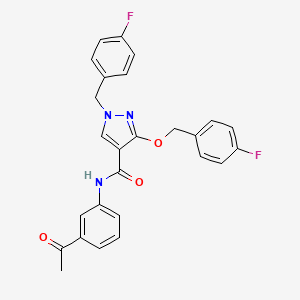

![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)

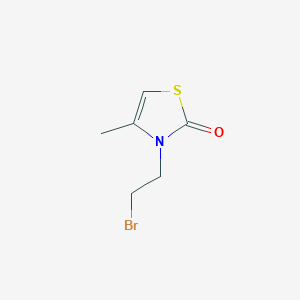

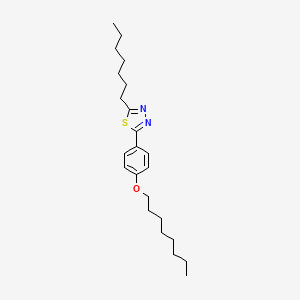

![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)

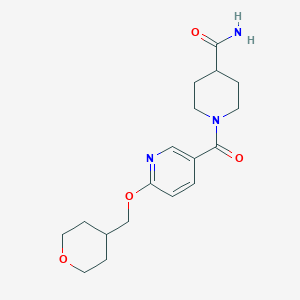

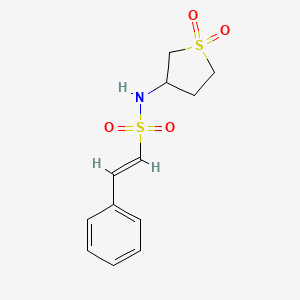

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)